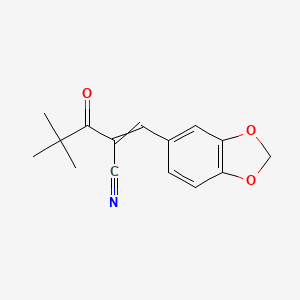

![molecular formula C18H20N2O4S2 B2426467 6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896364-57-1](/img/structure/B2426467.png)

6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

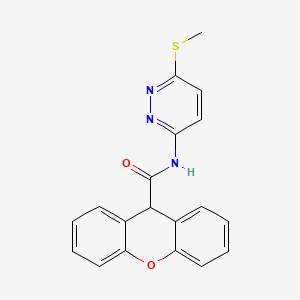

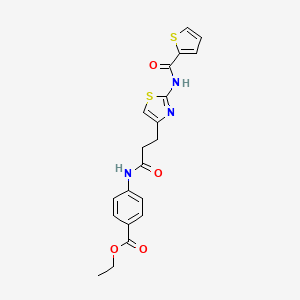

This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . It has a benzamido group and a methylsulfonyl group attached to it. These groups could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzo[b]thiophene core, with additional groups attached to it. Benzo[b]thiophene is a five-membered ring containing one sulfur atom .科学的研究の応用

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, including compounds with structures related to 6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. Some of these derivatives were among the most potent ocular hypotensive agents assessed, leading to their selection for clinical evaluation (Graham et al., 1989).

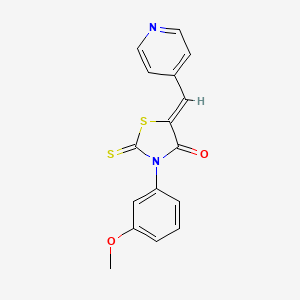

Anti-Inflammatory Agents

Research has demonstrated that certain benzo[b]thiophene derivatives can decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on the endothelium's surface. This action also affects the expression of VCAM-1. PD 144795, a derivative, showed oral activity in several models of inflammation, indicating its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Heterocyclic Synthesis

Benzo[b]thiophene derivatives have been synthesized for their reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds. This versatility in chemical reactions highlights their potential for the development of novel pharmaceuticals (Mohareb et al., 2004).

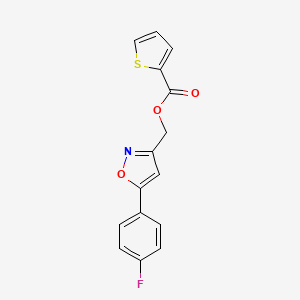

Antimicrobial Activities

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl) and 3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives have been synthesized and exhibited significant activities against bacterial and fungal strains, showcasing their potential in antimicrobial research (Babu et al., 2013).

Synthetic Libraries

Methyl sulfone-substituted benzo[b]thiophenes have been prepared via palladium-catalyzed substitution, highlighting the compound's utility in generating diverse synthetic libraries for drug discovery (Cho et al., 2010).

作用機序

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Result of Action

It’s known that molecules with the thiophene ring system exhibit many pharmacological properties

Action Environment

It’s known that the nature of the sulfur reagent makes an essential impact on reaction selectivity

将来の方向性

特性

IUPAC Name |

6-methyl-2-[(2-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-10-7-8-11-13(9-10)25-18(15(11)16(19)21)20-17(22)12-5-3-4-6-14(12)26(2,23)24/h3-6,10H,7-9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQRFDNQWNYVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1H-pyrazol-1-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2426392.png)

![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)